N-[5-(Phenylmethanesulfinyl)-1,2,4-thiadiazol-3-yl]acetamide
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Overview
Description
N-[5-(Phenylmethanesulfinyl)-1,2,4-thiadiazol-3-yl]acetamide is a compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(Phenylmethanesulfinyl)-1,2,4-thiadiazol-3-yl]acetamide typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-[(methylthio)carbonthioyl]hydrazones in absolute ethanol in the presence of triethylamine . The reaction proceeds through the formation of intermediate compounds, which are then cyclized to form the desired thiadiazole derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-[5-(Phenylmethanesulfinyl)-1,2,4-thiadiazol-3-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone under appropriate conditions.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfinyl group would yield a sulfone, while reduction of a nitro group would produce an amine derivative.
Scientific Research Applications
N-[5-(Phenylmethanesulfinyl)-1,2,4-thiadiazol-3-yl]acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an antimicrobial agent.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with specific molecular targets.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-[5-(Phenylmethanesulfinyl)-1,2,4-thiadiazol-3-yl]acetamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with cellular pathways critical for the survival of microorganisms or cancer cells. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-(4-nitrophenyl)-5-phenyl-[1,2,4]triazolo[1,5-c]-quinazolin-2-amine
- N-(4-chlorophenyl)-5-phenyl-[1,2,4]triazolo[1,5-c]-quinazolin-2-amine
Uniqueness
N-[5-(Phenylmethanesulfinyl)-1,2,4-thiadiazol-3-yl]acetamide is unique due to its specific structural features, such as the presence of the sulfinyl group and the thiadiazole ring. These features contribute to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds.
Properties
CAS No. |
922504-50-5 |
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Molecular Formula |
C11H11N3O2S2 |
Molecular Weight |
281.4 g/mol |
IUPAC Name |
N-(5-benzylsulfinyl-1,2,4-thiadiazol-3-yl)acetamide |
InChI |
InChI=1S/C11H11N3O2S2/c1-8(15)12-10-13-11(17-14-10)18(16)7-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,12,14,15) |
InChI Key |
RKNGQDHHYPMDBM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NSC(=N1)S(=O)CC2=CC=CC=C2 |
Origin of Product |
United States |
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